molecular formula C12H15BrO B2721653 2-(Bromomethyl)-6-phenyloxane CAS No. 1864299-18-2

2-(Bromomethyl)-6-phenyloxane

Cat. No.: B2721653
CAS No.: 1864299-18-2
M. Wt: 255.155
InChI Key: SPVIOHLTPDFIEA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-phenyloxane is a brominated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a bromomethyl group at position 2 and a phenyl group at position 6. The bromomethyl group acts as a reactive alkylating agent, making this compound valuable in organic synthesis, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

2-(bromomethyl)-6-phenyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVIOHLTPDFIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromomethylation of 6-phenyloxane:

      Starting Material: 6-phenyloxane

      Reagents: N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)

      Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures (around 70-80°C) to facilitate the formation of the bromomethyl group.

  • Industrial Production Methods:

    • Industrial production of 2-(Bromomethyl)-6-phenyloxane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, reagent addition, and reaction time is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as amines, thiols, or alkoxides

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

      Products: Substituted oxanes where the bromine atom is replaced by the nucleophile.

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

      Conditions: Reactions are usually performed in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the oxane ring, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduced forms of the oxane ring, possibly leading to alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2-(Bromomethyl)-6-phenyloxane is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The bromomethyl group can be used to attach the oxane ring to biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of potential therapeutic agents.

Industry:

    Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-phenyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon attached to the bromine atom, leading to the formation of new bonds. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-(Bromomethyl)oxane
  • Structure : Bromomethyl group at position 4 of the oxane ring.
  • Application : Used in synthesizing TC-1698 and TC-1709, bicyclic amines with high affinity for the α4β2 nicotinic acetylcholine receptor (Ki = 0.78 nM and 2.5 nM, respectively) .
  • Key Difference : The position of the bromomethyl group (C2 vs. C4) alters steric and electronic environments, impacting reactivity in alkylation reactions.
(b) (Bromomethyl)cyclohexane
  • Structure: Bromomethyl-substituted cyclohexane (non-heterocyclic).
  • Properties : Molecular weight = 177.08 g/mol; CAS 2550-36-8. Simpler structure lacking the oxygen atom and phenyl group, leading to lower polarity .
  • Application : General chemical intermediate; safety protocols emphasize handling precautions due to toxicity .
(c) 2-(Bromomethyl)-6-chloroquinoxaline
  • Structure: Quinoxaline core with bromomethyl and chloro substituents.
  • Properties: Molecular weight = 257.51 g/mol; CAS 32601-89-1. The heteroaromatic quinoxaline ring contrasts with the oxane system, offering distinct electronic properties for nucleophilic substitution .
(d) Bromomethyl-Substituted Pyrazolones (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one)
  • Structure : Dual bromine substitution on a pyrazolone ring.
  • Synthesis : Prepared via bromination and alkylation; LC/MS data (m/z 381 [M+H]+) indicates fragmentation patterns distinct from oxane derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-(Bromomethyl)-6-phenyloxane* C12H15BrO 255.15 (calculated) Oxane ring, phenyl group enhances lipophilicity
4-(Bromomethyl)oxane C6H11BrO 179.06 Used in high-affinity receptor ligands
(Bromomethyl)cyclohexane C7H13Br 177.08 Non-polar, simpler alkylation agent
2-(Bromomethyl)-6-chloroquinoxaline C9H6BrClN2 257.51 Aromatic heterocycle with dual halogens

*Calculated molecular weight based on formula; experimental data unavailable in evidence.

Biological Activity

2-(Bromomethyl)-6-phenyloxane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H11BrO
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 1864299-18-2

The compound features a bromomethyl group attached to a phenyloxane structure, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with bromomethyl groups can exhibit significant antimicrobial properties. A study conducted on several brominated compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM .

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with cellular macromolecules. This interaction can lead to disruption of DNA synthesis and function, particularly in rapidly dividing cells such as bacteria and cancer cells .

Case Studies

  • Antimicrobial Efficacy Study
    • A comparative study evaluated the antimicrobial activity of various halogenated compounds, including this compound. The results indicated that the presence of the bromomethyl group significantly enhanced the antimicrobial potency compared to non-brominated analogs .
  • Anticancer Research
    • A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

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